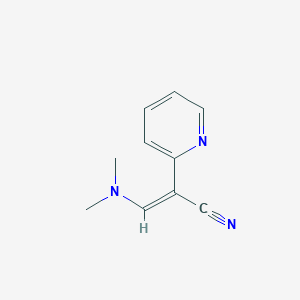
(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a pyridine ring, contributing to its unique reactivity and biological profile. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various tumor cell lines, with notable growth inhibition metrics.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HL-60 (Leukemia) | 0.0244 | 0.0866 |
| NCI-H522 (Lung) | 0.038 | 0.200 |
| COLO 205 (Colon) | 0.050 | 0.300 |
| MDA-MB-468 (Breast) | 0.045 | 0.250 |
The mean midpoint GI50 values across various tests ranged from 0.0244 to 7.91 μM , indicating high potency, particularly against leukemia and lung cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Candida albicans | 250 |
| Staphylococcus aureus | 12.5 |
The compound displayed an MIC of 6.5 μg/mL against Escherichia coli, suggesting strong antibacterial properties, while it showed moderate antifungal activity against Candida albicans with an MIC of 250 μg/mL .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance mechanisms. Molecular docking studies suggest that it may inhibit key enzymes or receptors that are critical for tumor growth and microbial survival.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's efficacy in vivo using xenograft models of human tumors, demonstrating significant tumor growth inhibition compared to control groups.
- Safety Profile : Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg , indicating a favorable safety profile for further development .
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNVYFIPYMSHH-HJWRWDBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














